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molecular formula C16H30O2 B8541728 11-Methoxy-3,7,11-trimethyldodeca-2,4-dien-1-ol CAS No. 62427-79-6

11-Methoxy-3,7,11-trimethyldodeca-2,4-dien-1-ol

Cat. No. B8541728
M. Wt: 254.41 g/mol
InChI Key: RQMHGEFKUFXVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970704

Procedure details

To a solution of 6.2 g. of ethyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate in 80 ml. of dry ether is added 3.2 ml. of lithium aluminum hydride (3.9M) in ether slowly, at -78°, with stirring, under argon. The mixture is stirred for 2 hours at -78° and then warmed to about -50°. After 1 hour, the mixture is warmed slowly to about -10° over 4 hours. Then there is added 0.5 ml. of water, 0.5 ml. of 15% sodium hydroxide and 1.5 ml. of water. The mixture is then poured into water, washed with water and brine, dried over magnesium sulfate and evaporated to yield 11-methoxy-3,7,11-trimethyldodeca-2,4-dien-1-ol.
Name
ethyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:21])([CH3:20])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:19])[CH2:8][CH:9]=[CH:10][C:11]([CH3:18])=[CH:12][C:13](OCC)=[O:14].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH3:1][O:2][C:3]([CH3:20])([CH3:21])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:19])[CH2:8][CH:9]=[CH:10][C:11]([CH3:18])=[CH:12][CH2:13][OH:14] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
ethyl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC(CC=CC(=CC(=O)OCC)C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at -78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to about -50°
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed slowly to about -10° over 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Then there is added 0.5 ml
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCCC(CC=CC(=CCO)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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